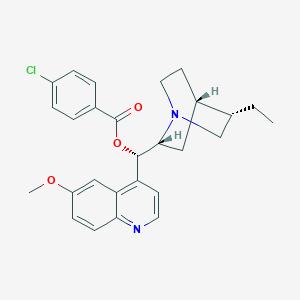

![molecular formula C14H21NO3 B058580 Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate CAS No. 124499-19-0](/img/structure/B58580.png)

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

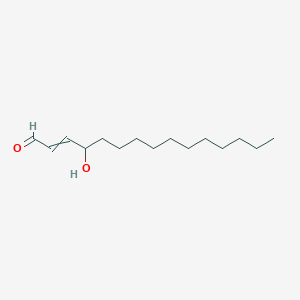

“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate”, also known as “tert-Butyl 4-(2-aminoethyl)benzoate”, is a chemical compound with the empirical formula C13H19NO2 . It has a molecular weight of 221.30 g/mol . The compound is typically in solid form .

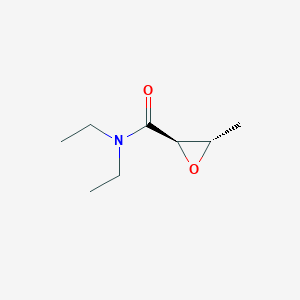

Molecular Structure Analysis

The SMILES string of the compound isNCCC1=CC=C(C(OC(C)(C)C)=O)C=C1 . The InChI string is 1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 . Physical And Chemical Properties Analysis

“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” has a molecular weight of 221.29 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor count . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 221.141578849 g/mol . The topological polar surface area is 52.3 Ų . The compound has a complexity of 225 .Wissenschaftliche Forschungsanwendungen

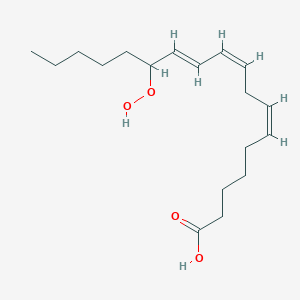

Synthesis of Ceftolozane

“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Chemical Transformations

The tert-butyl group, which is part of “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate”, is used in various chemical transformations . Its unique reactivity pattern is highlighted by its characteristic applications .

Biosynthetic Pathways

The tert-butyl group is also relevant in nature and has implications in biosynthetic pathways . It plays a crucial role in the synthesis of various natural compounds .

Biodegradation Pathways

In addition to its role in biosynthesis, the tert-butyl group is also involved in biodegradation pathways . It can be metabolized by various organisms, contributing to the breakdown of complex organic compounds .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways make it potentially useful in biocatalytic processes . It could be used to catalyze various biochemical reactions .

Antibiotic and Anticancer Activities

Compounds similar to “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” have been reported to have antibiotic and anticancer activities . This suggests that “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” could potentially be used in the development of new antibiotic and anticancer drugs .

Eigenschaften

IUPAC Name |

tert-butyl 2-[4-(2-aminoethyl)phenoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDXZCVRFJCEAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563905 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate | |

CAS RN |

124499-19-0 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)

![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)

![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)

![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)